molecular formula C14H12N2O B11883276 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one CAS No. 39585-65-4

3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one

Cat. No.: B11883276
CAS No.: 39585-65-4
M. Wt: 224.26 g/mol
InChI Key: GIILRFOFEZTAPQ-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one is a heterocyclic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions such as heating or using catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to its ability to inhibit or activate certain biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: A simpler analog with similar core structure.

    3-Phenyl-2,7-naphthyridine: Lacks the dihydro component but shares the phenyl and naphthyridine moieties.

Uniqueness

3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one is unique due to its specific substitution pattern and the presence of the dihydro moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

39585-65-4

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C14H12N2O/c17-14-12-9-15-7-6-11(12)8-13(16-14)10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,16,17)

InChI Key

GIILRFOFEZTAPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C2=C1C=CN=C2)C3=CC=CC=C3

Origin of Product

United States

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